
1,5-Ethano-1H-3-benzazepine, 7-chloro-2,3,4,5-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine is a chemical compound with the molecular formula C10H12ClN. It belongs to the class of benzazepines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chloro substituent at the 7th position and a fused ethanobenzo ring system, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine typically involves the following steps:
Acylation Reaction: The process begins with the acylation of 4-chloroaniline using succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The resulting compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring or to reduce any carbonyl groups present.
Substitution: Halogen substitution reactions can be performed to replace the chloro group with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzazepines.
Scientific Research Applications
7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine involves its interaction with specific molecular targets and pathways. For instance, it acts as a vasopressin V2 receptor antagonist, inhibiting the action of vasopressin and thereby affecting water reabsorption in the kidneys. This mechanism is particularly relevant in the treatment of conditions like polycystic kidney disease .
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: A similar compound with a hydroxyl group at the 5th position, used as a vasopressin V2 receptor antagonist.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Another benzazepine derivative with a similar core structure but different functional groups.
Uniqueness
7-Chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[d]azepine is unique due to its specific chloro substituent and fused ring system, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
832089-02-8 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
4-chloro-10-azatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene |
InChI |
InChI=1S/C12H14ClN/c13-10-3-4-11-8-1-2-9(7-14-6-8)12(11)5-10/h3-5,8-9,14H,1-2,6-7H2 |
InChI Key |
CJDNFJWBWKEHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


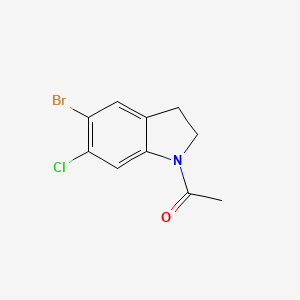
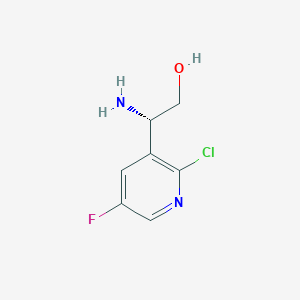
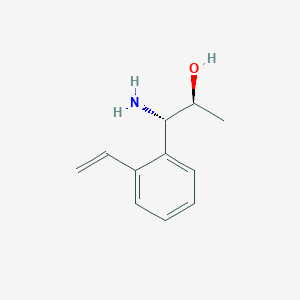
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
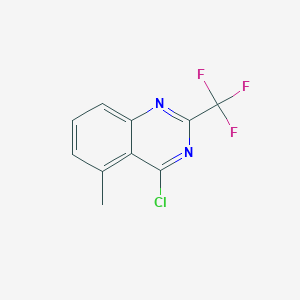
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
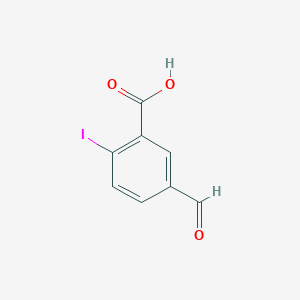
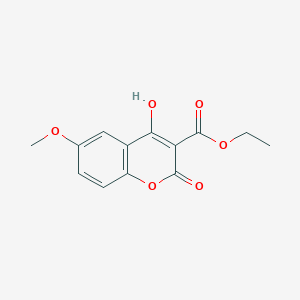
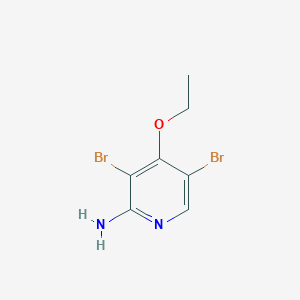


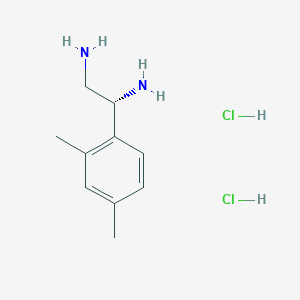
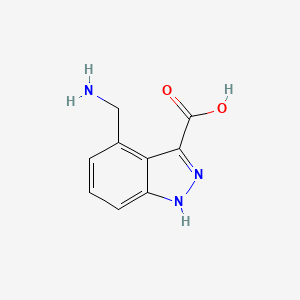
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
